![molecular formula C18H22O3 B5531421 1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)
1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies to form the chromene core efficiently while introducing functional groups at specific positions. For instance, Halim and Ibrahim (2017) described the synthesis of a novel derivative involving condensation reactions and DFT calculations for structural determination. This approach may serve as a basis for synthesizing the specified compound, highlighting the importance of selecting appropriate precursors and conditions to achieve the desired molecular architecture (Halim & Ibrahim, 2017).
Molecular Structure Analysis
The molecular structure of chromene derivatives is pivotal in determining their chemical behavior and potential applications. Advanced techniques such as X-ray crystallography, NMR, and DFT calculations are commonly employed to elucidate their structure. For example, Silva et al. (2019) emphasized green synthesis approaches and structural characterization through crystallography and NMR, which could be relevant for analyzing the structure of 1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone (Silva et al., 2019).
Chemical Reactions and Properties
Chromene derivatives participate in various chemical reactions, leading to a wide range of functionalized products. The reactivity can be influenced by the substitution pattern on the chromene core. Rostami-Charati et al. (2012) demonstrated the versatility of chromene derivatives in three-component reactions, which could be relevant for modifying 1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone to obtain new derivatives with desired properties (Rostami-Charati et al., 2012).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. Insights into the physical properties can be gained from studies like the one by Dalai et al. (2017), which explored the photochemical behavior of chromene derivatives and their potential for forming complex structures (Dalai et al., 2017).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including acidity/basicity, reactivity, and stability, are influenced by their molecular structure. Investigating these properties requires detailed spectroscopic and computational studies, as demonstrated by Elenkova et al. (2014), who analyzed the acid dissociation constants and solvent sensitivity of a related chromene derivative (Elenkova et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-12(2)6-5-10-18(4)11-9-15-16(21-18)8-7-14(13(3)19)17(15)20/h6-9,11,20H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACBPXUZNEABJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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